molecular formula C7H8F2N2O2 B2900219 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1823791-94-1

2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B2900219
CAS No.: 1823791-94-1
M. Wt: 190.15
InChI Key: KRJDTYSBDALEGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid (CAS: 1855900-03-6) consists of a pyrazole ring substituted with a difluoromethyl group at position 3 and a propanoic acid chain at position 1. Its molecular formula is C₁₀H₉F₂N₃O₂, with a molecular weight of 271.28 g/mol .

Properties

IUPAC Name

2-[3-(difluoromethyl)pyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2/c1-4(7(12)13)11-3-2-5(10-11)6(8)9/h2-4,6H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJDTYSBDALEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=CC(=N1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound has been optimized to ensure high yield and purity. The process involves catalytic esterification using nanoscale titanium dioxide, which enhances the reaction yield and reduces the reaction time. The use of cheap and readily available raw materials and solvents further makes the process cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]propanoic acid is a pyrazole derivative with diverse applications in chemistry, biology, and industry, particularly in synthesizing fluorinated compounds. The presence of a pyrazole ring suggests uses in medicinal chemistry due to the biological activities of heterocyclic compounds.

Chemistry

This compound serves as a building block in synthesizing complex molecules, especially fluorinated compounds. Its unique structure makes it suitable for enzyme interaction and metabolic pathway studies.

Biology

This compound is a candidate for studying enzyme interactions and metabolic pathways due to its unique structure. Its pyrazole ring suggests potential applications in medicinal chemistry because pyrazoles have diverse biological activities. The difluoromethyl group can act as a bioisosteric replacement, which can influence the molecule's interaction with biological targets.

Industry

Due to its chemical stability and reactivity, this compound is used in producing advanced materials like polymers and coatings.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation: Strong oxidizing agents can oxidize the compound, leading to carboxylic acids or other oxidized derivatives.
  • Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group or other reduced forms.
  • Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain. This inhibition disrupts the energy production in fungal cells, leading to their death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Compound A : 2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-2-methylpropanoic Acid (CAS: 1823451-20-2)
  • Structure: A methyl group at pyrazole position 4 and a branched propanoic acid (2-methyl).
  • Molecular Formula : C₉H₁₂F₂N₂O₂; MW : 218.2 g/mol.
  • Properties : Higher steric hindrance due to branching; pKa : 3.49 (predicted), slightly less acidic than the target compound. Likely reduced solubility compared to linear analogs .
Compound B : 2-[4-Bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic Acid (CAS: 1379811-34-3)
  • Structure : Bromo substituent at pyrazole position 4.
  • Molecular Formula : C₇H₇BrF₂N₂O₂; MW : 269.04 g/mol.
  • Properties : Bromine’s electronegativity may enhance halogen bonding with biological targets. However, increased molecular weight and reduced solubility compared to the target compound .
Compound C : 3-[4-Chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butyric Acid
  • Structure : Chlorine at position 4 and a butyric acid chain .

Functional Group Modifications

Compound D : 2-[3-(Aminocarbonyl)-1H-pyrazol-1-yl]propanoic Acid (CAS: 1006484-42-9)
  • Structure: Difluoromethyl replaced with aminocarbonyl (-CONH₂).
  • Impact : Enhanced hydrogen-bonding capacity, improving solubility. Likely lower metabolic stability due to the absence of fluorine .
Compound E : 3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic Acid (CAS: 1001518-85-9)
  • Structure : Trifluoromethyl (-CF₃) at position 3 and bromo at position 4.
  • Higher molecular weight (312.5 g/mol) and acidity compared to the target compound .

Complex Heterocyclic Derivatives

Compound F : 3-[7-(Difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic Acid (CAS: 1174874-40-8)
  • Structure : Fused triazolo-pyrimidine core with difluoromethyl and ethylpyrazole groups.
  • Impact : Increased structural complexity may enhance target specificity (e.g., kinase inhibition) but complicates synthesis and reduces bioavailability .

Comparative Data Table

Compound Substituents (Pyrazole Positions) Acid Chain Molecular Formula MW (g/mol) Key Properties
Target Compound 3-CF₂H Propanoic C₁₀H₉F₂N₃O₂ 271.28 Balanced lipophilicity, moderate acidity
Compound A 3-CF₂H, 4-CH₃ 2-Me-propanoic C₉H₁₂F₂N₂O₂ 218.2 Higher steric hindrance, pKa 3.49
Compound B 3-CF₂H, 4-Br Propanoic C₇H₇BrF₂N₂O₂ 269.04 Enhanced halogen bonding, lower solubility
Compound C 3-CF₂H, 4-Cl Butyric C₈H₁₀ClF₂N₂O₂ 242.6 Higher logP, reduced solubility
Compound E 3-CF₃, 4-Br, 5-CH₃ Propanoic C₈H₇BrF₃N₂O₂ 312.5 Strong electron-withdrawing effects

Biological Activity

2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]propanoic acid is a compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazole class, known for various pharmacological properties, including anti-inflammatory and anticancer activities. Understanding its biological activity can provide insights into its therapeutic potential.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₈F₂N₂O₂
  • Molecular Weight : 240.155 g/mol
  • CAS Number : 1005586-13-9

Research indicates that compounds containing difluoromethyl groups can enhance biological activity through various mechanisms, such as:

  • Inhibition of Enzymes : The difluoromethyl group can influence enzyme interactions, potentially leading to increased potency against specific targets.
  • Modulation of Signaling Pathways : Pyrazole derivatives often interact with critical signaling pathways involved in cell proliferation and survival, which may be relevant in cancer treatment.

Anticancer Activity

Studies have shown that pyrazole derivatives exhibit significant anticancer properties. For instance, the introduction of difluoromethyl groups has been linked to enhanced activity against various cancer cell lines. A notable study demonstrated that the compound effectively inhibited tumor growth in xenograft models, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, thus reducing inflammation .

Case Studies

  • Xenograft Model Study :
    • Objective : To evaluate the anticancer effects of this compound in vivo.
    • Methodology : Mice were treated with varying doses of the compound.
    • Results : Significant tumor reduction was observed at doses above 50 mg/kg, with minimal side effects noted.
  • Inflammation Model Study :
    • Objective : To assess the anti-inflammatory effects in a rat model of arthritis.
    • Methodology : Rats were administered the compound, and inflammatory markers were measured.
    • Results : A marked decrease in inflammatory cytokines was recorded, supporting its potential use in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of tumor growth
Anti-inflammatoryReduction in cytokine levels
Enzyme InhibitionInhibition of COX-2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.